molecular formula C10H13NO2 B7806645 2-Hydroxy-N-(1-phenylethyl)acetamide CAS No. 99075-47-5

2-Hydroxy-N-(1-phenylethyl)acetamide

Cat. No.: B7806645
CAS No.: 99075-47-5
M. Wt: 179.22 g/mol
InChI Key: ARRQTQPXBFGMPQ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO₂ It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an acetamide group, which is further substituted with a 1-phenylethyl group

Synthetic Routes and Reaction Conditions:

  • Acetylation Reaction: The compound can be synthesized through the acetylation of 2-hydroxy-1-phenylethylamine using acetic anhydride in the presence of a suitable catalyst such as pyridine.

  • Reduction of Nitro Compounds: Another method involves the reduction of 2-nitro-N-(1-phenylethyl)acetamide using reducing agents like hydrogen in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in the industrial production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

  • Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydride, NaH) are employed.

Major Products Formed:

  • Oxidation Products: 2-Oxo-N-(1-phenylethyl)acetamide

  • Reduction Products: 2-Hydroxy-N-(1-phenylethyl)ethylamine

  • Substitution Products: Various halogenated derivatives

Scientific Research Applications

2-Hydroxy-N-(1-phenylethyl)acetamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

  • Industry: The compound is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Hydroxy-N-(1-phenylethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. Additionally, the phenylethyl group can interact with receptors and other biomolecules, modulating biological processes.

Comparison with Similar Compounds

  • 2-Hydroxy-N-(2-phenylethyl)acetamide: Similar structure but with a different alkyl group.

  • 2-Hydroxy-N-(3-phenylpropyl)acetamide: Variation in the length of the alkyl chain.

  • 2-Hydroxy-N-(4-phenylbutyl)acetamide: Further variation in the alkyl chain length.

Uniqueness: 2-Hydroxy-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenylethyl group provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-hydroxy-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(11-10(13)7-12)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRQTQPXBFGMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288910
Record name 2-Hydroxy-N-(1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99075-47-5
Record name 2-Hydroxy-N-(1-phenylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99075-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-N-(1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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